

Application Notes and Protocols for BV750 in Immunophenotyping Assays

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *bd750*

Cat. No.: *B1662695*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to utilizing Brilliant Violet™ 750 (BV750) in immunophenotyping assays. It includes detailed protocols for antibody staining, considerations for multicolor panel design, and a summary of the dye's performance characteristics to facilitate its successful integration into your research.

Introduction to BV750

Brilliant Violet™ 750 (BV750) is a polymer-based tandem fluorochrome that is excited by the violet laser (405 nm) and emits in the far-red spectrum (approximately 750 nm).[1][2] It is part of the Brilliant Violet™ family of dyes, which are known for their brightness and narrow emission spectra. BV750 is a tandem dye, meaning it consists of a donor fluorochrome (BV421) that absorbs light and transfers energy to an acceptor fluorochrome, which then emits light at a longer wavelength.[1] This large Stokes shift makes it a valuable tool in multicolor flow cytometry, allowing for the expansion of panels by utilizing the violet laser for detection in the far-red range.

Advantages of BV750 in Immunophenotyping

- **Expansion of Multicolor Panels:** BV750 allows for the detection of an additional marker off the violet laser, freeing up other lasers for different fluorochromes and enabling the design of larger, more complex immunophenotyping panels.

- **Suitable for Spectral Cytometry:** With its unique spectral signature, BV750 is well-suited for spectral flow cytometry, where the entire emission spectrum of a fluorochrome is measured. [\[1\]](#)
- **Moderate Brightness:** BV750 exhibits moderate brightness, making it suitable for detecting a range of antigens, from moderately to highly expressed markers.

Data Presentation: BV750 Performance Characteristics

The following tables summarize the key properties and performance of BV750 to aid in experimental design and data interpretation.

Table 1: Spectral Properties of BV750

Property	Value
Excitation Laser	Violet (405 nm)
Maximum Excitation	409 nm
Maximum Emission	754 nm
Common Filter	780/60 BP

Data sourced from multiple manufacturers and may vary slightly.

Table 2: Relative Brightness and Performance of BV750

Fluorochrome	Relative Brightness Ranking	Stain Index Ranking	Spillover Considerations
BV750	Moderate-Bright	Moderate-Bright	Spills into BV786. Can receive spillover from the UV laser into the BUV737 detector due to the BV421 donor.
BV605	Bright	Bright	Receives spillover from BV750.
BV650	Bright	Bright	
BV711	Bright	Bright	
BV786	Bright	Bright	
APC	Bright	Bright	
PE	Brightest	Brightest	

Relative brightness and stain index are dependent on the specific antibody conjugate, antigen density, and instrument setup. The rankings presented here are a generalization based on available data.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Experimental Protocols

This section provides detailed protocols for immunophenotyping using BV750-conjugated antibodies. A critical component of staining with any Brilliant Violet™ dye is the use of a specialized stain buffer to prevent non-specific interactions between the polymer dyes.

Protocol 1: Cell Surface Staining with BV750

This protocol outlines the steps for staining cell surface markers on peripheral blood mononuclear cells (PBMCs) using a BV750-conjugated antibody.

Materials:

- PBMCs (or other single-cell suspension)

- BV750-conjugated primary antibody
- Brilliant Stain Buffer (e.g., BD Horizon™ Brilliant Stain Buffer)
- Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)
- Fc Block (optional, recommended for cells with high Fc receptor expression)
- Viability dye (e.g., a fixable viability dye compatible with the violet laser)
- Compensation beads (for single-stain controls)
- Flow cytometer with a violet laser and appropriate filters for BV750 detection

Procedure:

- Cell Preparation:
 - Thaw or prepare a single-cell suspension of your cells of interest.
 - Count the cells and adjust the concentration to 1×10^7 cells/mL in Flow Cytometry Staining Buffer.
 - Aliquot 100 μ L of the cell suspension (1×10^6 cells) into flow cytometry tubes.
- Viability Staining (Recommended):
 - Wash the cells with PBS.
 - Resuspend the cells in the appropriate buffer for your chosen viability dye.
 - Add the viability dye according to the manufacturer's instructions and incubate.
 - Wash the cells with Flow Cytometry Staining Buffer.
- Fc Receptor Blocking (Optional):
 - Resuspend the cells in 50 μ L of Flow Cytometry Staining Buffer containing Fc Block.

- Incubate for 10-15 minutes at room temperature. Do not wash.
- Antibody Staining:
 - Prepare your antibody cocktail. For each sample, add the predetermined optimal volume of the BV750-conjugated antibody and other antibodies in your panel to 50 μ L of Brilliant Stain Buffer.
 - Add the 50 μ L of the antibody cocktail to the 50 μ L of cell suspension.
 - Vortex gently and incubate for 20-30 minutes at 4°C, protected from light.
- Wash:
 - Add 2 mL of Flow Cytometry Staining Buffer to each tube.
 - Centrifuge at 300-400 x g for 5 minutes.
 - Decant the supernatant.
 - Repeat the wash step.
- Resuspension and Acquisition:
 - Resuspend the cell pellet in 300-500 μ L of Flow Cytometry Staining Buffer.
 - Acquire the samples on a flow cytometer. Ensure that your instrument is set up with the correct laser and filter configuration for BV750.
- Compensation Controls:
 - Prepare single-stain controls for each fluorochrome in your panel, including BV750.
 - Use compensation beads or a positive cell population for each single-stain control.
 - Stain the compensation controls using the same antibody and Brilliant Stain Buffer as your experimental samples.

Mandatory Visualizations

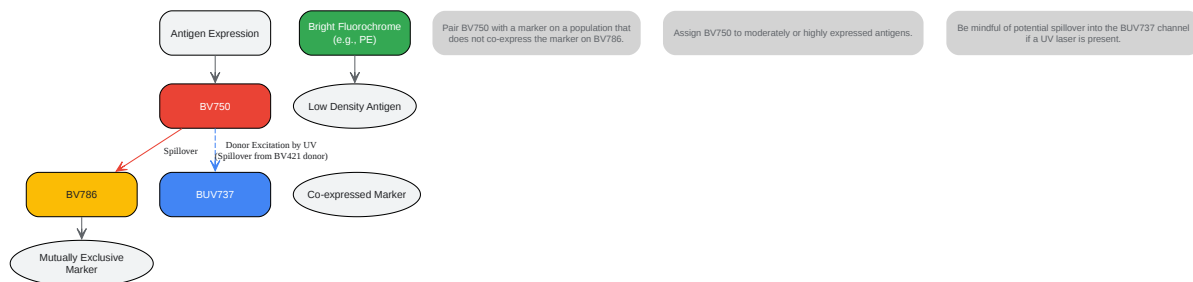
Experimental Workflow

The following diagram illustrates the general workflow for an immunophenotyping experiment using a BV750-conjugated antibody.

A typical workflow for immunophenotyping using BV750.

Multicolor Panel Design Considerations for BV750

When incorporating BV750 into a multicolor panel, it is crucial to consider its spectral properties and potential for spillover to ensure optimal data quality.



[Click to download full resolution via product page](#)

Key considerations for multicolor panel design with BV750.

Panel Design and Compensation Strategies

- **Managing Spillover from BV750 into BV786:** Due to their close emission maxima, BV750 has significant spillover into the BV786 detector.[7] To mitigate this, it is highly recommended to place BV750 and BV786 on markers that are expressed on mutually exclusive cell populations. For example, in a T cell panel, one might assign a CD4 marker to BV750 and a CD8 marker to BV786, as these are not co-expressed on the same T cells.
- **Cross-Laser Excitation of the BV421 Donor:** The BV421 donor of BV750 can be excited by a UV laser, which may cause some spillover into the BUV737 detector.[7] If your panel includes both UV and violet lasers, it is important to perform single-stain controls to accurately compensate for this spillover.
- **Antigen Density Matching:** As BV750 has moderate brightness, it is best suited for antigens that are moderately to highly expressed. For dimly expressed antigens or rare populations, a brighter fluorochrome should be considered to ensure adequate resolution.[8]
- **Use of Brilliant Stain Buffer:** As emphasized in the protocol, the use of a Brilliant Stain Buffer is crucial when using two or more Brilliant Violet™ dyes in the same panel.[9] This buffer minimizes non-specific dye-dye interactions that can lead to artifacts and incorrect data interpretation.

Conclusion

BV750 is a valuable addition to the flow cytometrist's toolkit, enabling the expansion of multicolor immunophenotyping panels. By understanding its spectral properties, particularly its spillover characteristics, and by following the recommended staining protocols, researchers can successfully incorporate BV750 into their experiments to gain deeper insights into complex biological systems. Careful panel design and the use of appropriate controls are paramount to achieving high-quality, reproducible data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. FluoroFinder [app.fluorofinder.com]
- 2. CD3/Brilliant Violet 750 FluoroFinder [app.fluorofinder.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. imm.medicina.ulisboa.pt [imm.medicina.ulisboa.pt]
- 5. cytometrie.pitie-salpetriere.upmc.fr [cytometrie.pitie-salpetriere.upmc.fr]
- 6. bu.edu [bu.edu]
- 7. bdbiosciences.com [bdbiosciences.com]
- 8. fccf.cdn.mskcc.org [fccf.cdn.mskcc.org]
- 9. BV750 Mouse Anti-Human IgG [bdbiosciences.com]
- To cite this document: BenchChem. [Application Notes and Protocols for BV750 in Immunophenotyping Assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662695#bv750-in-immunophenotyping-assays]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com